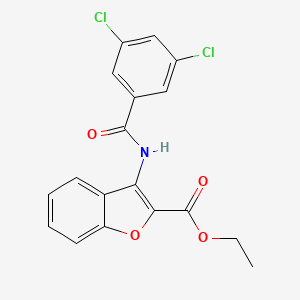

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate is a benzofuran-based compound featuring a 2-carboxylate ethyl ester group and a 3,5-dichlorobenzamido substituent at position 3 of the aromatic benzofuran core. Its synthesis typically involves multi-step reactions, including hydrazide formation from ethyl benzofuran-2-carboxylate (via hydrazine treatment) and subsequent condensation with substituted benzoyl chlorides or aldehydes .

Properties

IUPAC Name |

ethyl 3-[(3,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)16-15(13-5-3-4-6-14(13)25-16)21-17(22)10-7-11(19)9-12(20)8-10/h3-9H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYPGKBAMYQZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxybenzaldehyde with malonic acid under acidic conditions.

Introduction of Dichlorobenzamide Group: The dichlorobenzamide group is introduced by reacting the benzofuran core with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or halides

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, or alcohols

Reduction Products: Alcohols

Substitution Products: Substituted benzofurans or benzofuran derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate has demonstrated promising antitumor properties. Research indicates that compounds containing benzofuran moieties exhibit inhibitory effects on cancer cell proliferation. The specific structural features of this compound enhance its interaction with biological targets associated with tumor growth, making it a candidate for further antitumor drug development .

1.2 Antibacterial Properties

The compound has also shown effectiveness against various bacterial strains. The presence of the dichlorobenzamido group is believed to contribute to its antibacterial activity by disrupting bacterial cell wall synthesis or function. This property positions it as a potential therapeutic agent in treating bacterial infections, particularly those resistant to conventional antibiotics .

Synthesis and Derivatives

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available benzofuran derivatives. The synthetic pathways often include:

- Formation of Benzofuran Core : Initial steps involve the synthesis of the benzofuran structure through cyclization reactions.

- Amidation : The introduction of the 3,5-dichlorobenzamide group is achieved via amidation reactions, which can be facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Esterification : The final step involves esterification to form the ethyl ester, which enhances solubility and bioavailability .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that this compound inhibits proliferation in cancer cell lines by inducing apoptosis. |

| Study B | Reported antibacterial activity against Staphylococcus aureus, with mechanisms involving disruption of membrane integrity. |

| Study C | Investigated the pharmacokinetics of the compound, revealing favorable absorption and distribution profiles in animal models. |

These studies underline the compound's potential as a lead structure for developing new therapeutic agents.

Mechanism of Action

The mechanism by which Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Substituent Position and Functional Group Variations

Ethyl 5-(Piperazin-1-yl)benzofuran-2-carboxylate ()

- Structural Differences : The piperazine substituent at position 5 replaces the dichlorobenzamido group at position 3. Piperazine, a basic heterocycle, enhances solubility in polar solvents, whereas the dichlorobenzamido group increases lipophilicity.

- Synthesis: Generated via condensation of 5-aminobenzofuran-2-carboxylate with bis-(2-chloroethyl)amine hydrochloride, followed by ammonolysis .

- Bioactivity Implications : Piperazine derivatives often exhibit improved pharmacokinetic profiles due to enhanced solubility, but the dichlorobenzamido group may confer stronger target binding via halogen interactions.

Ethyl 3-Amino-5,5-Difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate ()

- Structural Differences: Features a saturated tetrahydrobenzofuran ring with amino and difluoro substituents.

- Electronic Effects: The amino group is electron-donating, contrasting with the electron-withdrawing dichlorobenzamido group. Fluorine’s high electronegativity may polarize the tetrahydro ring differently than chlorine .

- Physicochemical Properties : Increased ring saturation likely reduces melting point and enhances conformational flexibility.

Electronic and Reactivity Profiles via Conceptual DFT ()

Computational studies using Density Functional Theory (DFT) can predict reactivity indices:

- Electrophilicity: The dichlorobenzamido group increases electrophilicity at the benzofuran core compared to amino or piperazine substituents, making the target compound more reactive toward nucleophilic attack.

- Fukui Functions: Local softness and hardness parameters suggest the dichlorobenzamido group directs electrophilic reactivity to the amide oxygen, whereas amino substituents activate the benzofuran ring for electrophilic substitution .

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features

Table 2. Hypothetical Physicochemical Properties*

| Compound Name | logP | Water Solubility (mg/mL) | Electrophilicity Index (eV) |

|---|---|---|---|

| Target Compound | ~3.5 | <0.1 | 2.8 |

| Ethyl 5-(Piperazin-1-yl)benzofuran-2-carboxylate | ~1.8 | >5.0 | 1.5 |

| Ethyl 3-Amino-5,5-Difluoro-tetrahydrobenzofuran-2-carboxylate | ~2.2 | ~2.0 | 1.9 |

*Based on structural trends and DFT predictions .

Biological Activity

Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 367.21 g/mol

- CAS Number : 163521-20-8

This compound has been studied primarily for its inhibitory effects on various kinases, particularly glycogen synthase kinase 3 (GSK3). GSK3 is a well-known target in the treatment of several diseases, including cancer and neurodegenerative disorders. The compound's ability to selectively inhibit GSK3 has been demonstrated in various assays.

Inhibition of GSK3

- Selectivity : The compound exhibits selectivity for the Trypanosoma brucei GSK3 (TbGSK3) over human kinases such as HsGSK3β and HsCDK2, which is crucial for minimizing off-target effects and potential toxicity in therapeutic applications .

- Potency : In vitro studies have shown that this compound has an IC50 value in the low micromolar range against TbGSK3, correlating with its efficacy in inhibiting the proliferation of bloodstream form T. b. brucei cells .

Biological Activity Data

The following table summarizes key biological activity data for this compound:

Antiparasitic Activity

In a study evaluating the antiparasitic potential of various compounds, this compound demonstrated significant inhibition of T. b. brucei proliferation. The compound's selectivity was highlighted by a >60-fold difference in potency between the parasite and human cell lines, indicating a favorable therapeutic index .

Cancer Research Applications

Recent research has also explored the compound's anticancer properties. The presence of structural features such as methoxy groups and an ethyl carboxylate moiety has been linked to enhanced antitumor activity against various cancer cell lines . The compound's mechanism involves modulation of signaling pathways associated with cell proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.